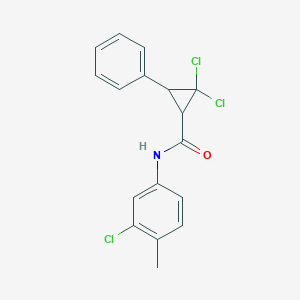![molecular formula C26H20N4O2S B298385 (5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298385.png)
(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as DMPQ, is a novel compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMPQ is not fully understood. However, studies have shown that DMPQ induces apoptosis in cancer cells by activating the caspase pathway. DMPQ has also been reported to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ inhibits the aggregation of amyloid-β peptides by binding to the amyloid-β peptide and preventing its aggregation.
Biochemical and Physiological Effects:
DMPQ has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. DMPQ has also been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ inhibits the aggregation of amyloid-β peptides by binding to the amyloid-β peptide and preventing its aggregation. However, the biochemical and physiological effects of DMPQ on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
DMPQ has several advantages for lab experiments. It is a novel compound with potential applications in scientific research. DMPQ has been synthesized using various methods, and these methods have been reported to yield DMPQ with high purity and yield. However, there are also limitations for lab experiments with DMPQ. The mechanism of action of DMPQ is not fully understood, and the biochemical and physiological effects of DMPQ on normal cells and tissues are not well understood. Therefore, further studies are needed to fully understand the potential applications of DMPQ in scientific research.
Orientations Futures
There are several future directions related to DMPQ. Further studies are needed to fully understand the mechanism of action of DMPQ and its biochemical and physiological effects on normal cells and tissues. In addition, studies are needed to evaluate the potential applications of DMPQ in the treatment of Alzheimer's disease and other neurodegenerative diseases. Furthermore, studies are needed to evaluate the potential applications of DMPQ in combination with other anti-cancer agents for the treatment of cancer. Overall, DMPQ is a novel compound with potential applications in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
DMPQ has been synthesized using various methods, including the Biginelli reaction, the Hantzsch reaction, and the microwave-assisted synthesis. The Biginelli reaction involves the condensation of urea, aldehyde, and β-ketoester in the presence of a catalyst. The Hantzsch reaction involves the condensation of aldehyde, β-ketoester, and thiourea in the presence of a catalyst. The microwave-assisted synthesis involves the condensation of aldehyde, β-ketoester, and thiourea in the presence of a catalyst under microwave irradiation. These methods have been reported to yield DMPQ with high purity and yield.
Applications De Recherche Scientifique
DMPQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMPQ exhibits anti-tumor activity by inducing apoptosis in cancer cells. DMPQ has also been reported to inhibit the growth of cancer cells by targeting the NF-κB pathway. In addition, DMPQ has shown potential applications in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides.
Propriétés
Formule moléculaire |
C26H20N4O2S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(5E)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H20N4O2S/c1-16-13-19(17(2)29(16)21-10-11-23-18(14-21)7-6-12-27-23)15-22-24(31)28-26(33)30(25(22)32)20-8-4-3-5-9-20/h3-15H,1-2H3,(H,28,31,33)/b22-15+ |
Clé InChI |
VOZQUULSRWWGIC-PXLXIMEGSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=C(N1C2=CC3=C(C=C2)N=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)

![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-propan-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298309.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)


![5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298327.png)
![5-Benzylidene-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298329.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298330.png)
![[2-Chloro-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298331.png)
![5-(2-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298334.png)